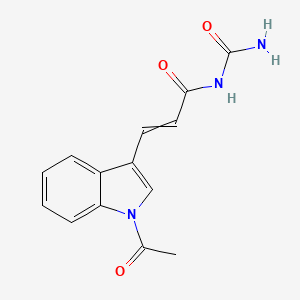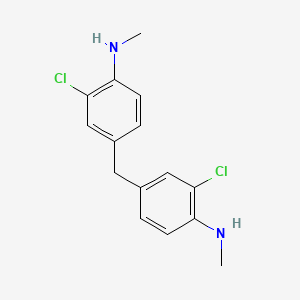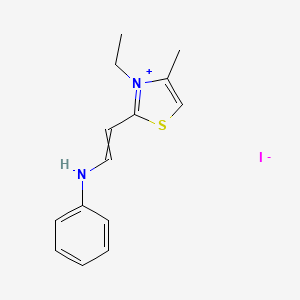
CID 57419231
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 57419231 is a chemical compound registered in the PubChem database. It is known for its unique chemical properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The preparation of CID 57419231 involves specific synthetic routes and reaction conditions. One common method includes using 6-methyl nicotinate and 2-oxopyrrolidine-1-carboxylic acid tert-butyl ester as raw materials. These substances undergo a series of reactions to produce the desired compound . Industrial production methods may vary, but they typically involve similar starting materials and reaction conditions to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
CID 57419231 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different products. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups and enhanced properties .
Aplicaciones Científicas De Investigación
CID 57419231 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying cellular mechanisms and interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. Additionally, in industry, this compound is utilized in the development of new materials and technologies .
Mecanismo De Acción
The mechanism of action of CID 57419231 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
CID 57419231 can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with comparable structures and reactivity profilesSome similar compounds include those listed in the PubChem database, which can be queried for detailed information on their structures and properties .
Propiedades
Fórmula molecular |
HNTe |
|---|---|
Peso molecular |
142.6 g/mol |
InChI |
InChI=1S/HNTe/c1-2/h1H |
Clave InChI |
RKBASJYSSDFSON-UHFFFAOYSA-N |
SMILES canónico |
N=[Te] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine](/img/structure/B14496818.png)

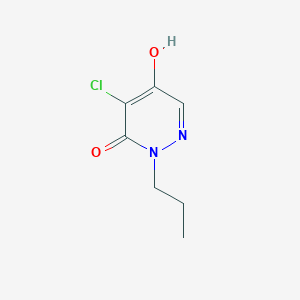
![2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one](/img/structure/B14496833.png)
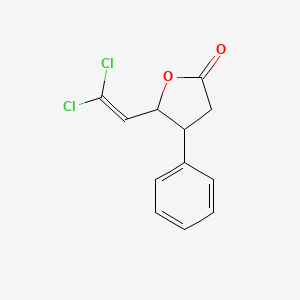
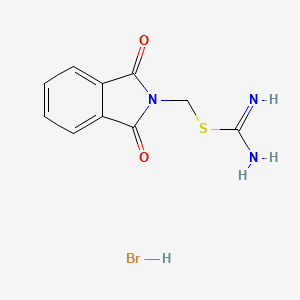

![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
